Cas no 2229186-97-2 (3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol)
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol
- EN300-2001342
- 2229186-97-2
-
- Inchi: 1S/C13H20O3/c1-13(2,9-14)8-10-11(15-3)6-5-7-12(10)16-4/h5-7,14H,8-9H2,1-4H3
- InChI Key: PJJLTHNKFZHYCT-UHFFFAOYSA-N
- SMILES: OCC(C)(C)CC1C(=CC=CC=1OC)OC
Computed Properties
- Exact Mass: 224.14124450g/mol
- Monoisotopic Mass: 224.14124450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 191
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 38.7Ų
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2001342-0.05g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 0.05g |
$768.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-0.1g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 0.1g |
$804.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-0.25g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 0.25g |
$840.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-0.5g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 0.5g |
$877.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-1.0g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 1g |
$943.0 | 2023-06-03 | ||
| Enamine | EN300-2001342-2.5g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 2.5g |
$1791.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-5.0g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 5g |
$2732.0 | 2023-06-03 | ||
| Enamine | EN300-2001342-10.0g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 10g |
$4052.0 | 2023-06-03 | ||
| Enamine | EN300-2001342-1g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 1g |
$914.0 | 2023-09-16 | ||
| Enamine | EN300-2001342-5g |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol |
2229186-97-2 | 5g |
$2650.0 | 2023-09-16 |
3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol Related Literature
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
Additional information on 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol
Research Update on 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 2229186-97-2): Synthesis, Applications, and Pharmacological Insights
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing importance of 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol (CAS: 2229186-97-2) as a versatile intermediate and potential therapeutic agent. This compound, characterized by its unique dimethoxyphenyl and dimethylpropanol moieties, has garnered attention for its applications in drug discovery, particularly in the development of novel anti-inflammatory and neuroprotective agents. The following sections provide a comprehensive overview of the latest research findings, including synthetic methodologies, biological activities, and future directions for this compound.
The synthesis of 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic approach using palladium-based catalysts, achieving a 92% yield under mild reaction conditions. This method not only enhances scalability but also reduces the environmental impact compared to traditional synthetic routes. Furthermore, the compound's structural analogs have been explored for their potential to modulate specific biological targets, such as G-protein-coupled receptors (GPCRs) and ion channels, which are critical in neurodegenerative diseases.
Pharmacological evaluations of 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol have revealed promising anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing NF-κB signaling pathways. These findings were corroborated by in vivo models of acute inflammation, where the compound exhibited dose-dependent efficacy comparable to standard therapeutics like dexamethasone. Additionally, preliminary data suggest neuroprotective effects, potentially through the modulation of oxidative stress and mitochondrial function, making it a candidate for further investigation in conditions like Alzheimer's disease.
Despite these advancements, challenges remain in the clinical translation of 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol. Issues such as bioavailability and metabolic stability require further optimization. Recent pharmacokinetic studies have identified rapid hepatic clearance as a limiting factor, prompting the development of prodrug formulations to enhance systemic exposure. Collaborative efforts between academic and industrial researchers are underway to address these hurdles, with the goal of advancing this compound into preclinical trials within the next two years.
In conclusion, 3-(2,6-dimethoxyphenyl)-2,2-dimethylpropan-1-ol represents a promising scaffold in medicinal chemistry, with diverse applications and significant therapeutic potential. Ongoing research aims to elucidate its mechanisms of action, optimize its pharmacokinetic profile, and expand its utility in treating complex diseases. The integration of computational modeling and high-throughput screening technologies is expected to accelerate these efforts, paving the way for innovative drug development strategies.
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